PI3Kδ Isoform Selectivity: Comparative Kinase Inhibition Data
4-(3-Methylphenyl)piperidin-4-ol derivatives exhibit distinct PI3K isoform inhibition profiles. A compound containing this scaffold demonstrated an IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation in cellular assays, while showing significantly weaker activity against PI3Kα (Ki = 1 nM) and PI3Kβ (Ki = 114 nM) in biochemical assays [1][2]. This contrasts with 4-(4-methylphenyl)piperidin-4-ol derivatives, which have been reported to target CCR5 with different selectivity patterns .
| Evidence Dimension | PI3K isoform inhibition potency |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 374 nM (cellular AKT phosphorylation assay); PI3Kα Ki = 1 nM; PI3Kβ Ki = 114 nM |
| Comparator Or Baseline | 4-(4-methylphenyl)piperidin-4-ol derivatives: Reported primary target CCR5, not PI3K |
| Quantified Difference | Qualitative difference in primary target engagement; meta-methyl substitution directs activity toward PI3Kδ |
| Conditions | Biochemical kinase assays (fluorescence polarization) and cellular assays (Ri-1 cells, 30 min incubation) |
Why This Matters
Researchers developing isoform-selective PI3K inhibitors should prioritize 4-(3-Methylphenyl)piperidin-4-ol as a scaffold for achieving PI3Kδ selectivity, which is therapeutically relevant for inflammatory and autoimmune diseases.
- [1] BindingDB. (n.d.). BDBM50394897 (CHEMBL2165498). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394897&google=BDBM50394897 View Source
- [2] BindingDB. (n.d.). BDBM50347087 (CHEMBL1796273). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50347087&tag=rep&fil=entry&entryid=50033538,50034541&submit=summary View Source
